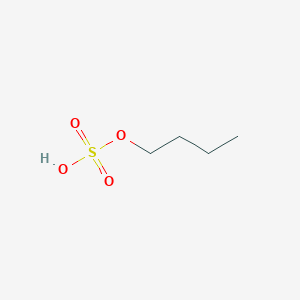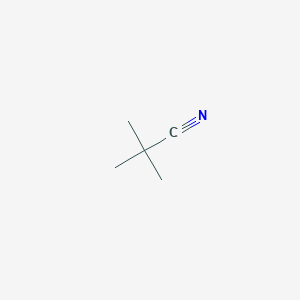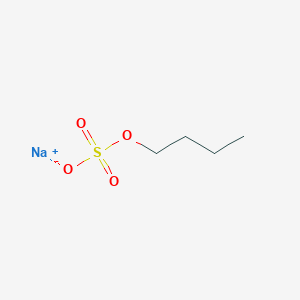
ソルベントレッド26
概要
説明
科学的研究の応用
Oil Red EGN is widely used in various scientific research fields, including:
Chemistry: Used as a standard dye for studying azo compounds and their reactions.
Biology: Employed in staining lipid droplets in cells during adipogenesis, making it useful for studying fat metabolism and storage.
Medicine: Utilized in histological studies to visualize fat deposits in tissues, aiding in the diagnosis of metabolic disorders.
Industry: Applied as a fuel dye to distinguish between different types of fuels and to mark fuels with higher sulfur content
作用機序
Target of Action
Solvent Red 26 is primarily used as a standard fuel dye in the US . It is mandated by the US IRS to distinguish low-taxed or tax-exempt heating oil from automotive diesel fuel, and by the EPA to mark fuels with higher sulfur content . Therefore, its primary targets are these fuels.
Mode of Action
The compound interacts with its targets (fuels) by imparting a distinct color, which helps in distinguishing different types of fuels
Biochemical Pathways
Its main function is to provide a visual identifier for different types of fuels .
Pharmacokinetics
It is soluble in oils and insoluble in water , which may affect its distribution if it were to enter a biological system.
Result of Action
The primary result of Solvent Red 26’s action is the coloration of fuels, allowing for easy visual distinction between different types of fuels
Action Environment
The efficacy and stability of Solvent Red 26 are influenced by environmental factors such as temperature and the chemical composition of the fuel it is mixed with . It is increasingly being replaced with Solvent Red 164, a similar dye with longer alkyl chains, which is better soluble in hydrocarbons .
準備方法
Synthetic Routes and Reaction Conditions: Oil Red EGN is synthesized through a diazotization reaction, where an aromatic amine is converted into a diazonium salt, which is then coupled with a naphthol derivative. The reaction typically involves the following steps:
Diazotization: An aromatic amine (such as aniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a naphthol derivative in an alkaline medium to form the azo dye.
Industrial Production Methods: In industrial settings, the production of Oil Red EGN involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process includes:
Raw Material Preparation: High-purity aromatic amines and naphthol derivatives are prepared.
Reaction Control: Temperature, pH, and reaction time are carefully monitored to optimize the diazotization and coupling reactions.
Purification: The crude dye is purified through recrystallization or chromatography to remove impurities and achieve the desired quality.
化学反応の分析
Types of Reactions: Oil Red EGN undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo group can be reduced to form aromatic amines.
Substitution: The aromatic rings in Oil Red EGN can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation Products: Depending on the oxidizing agent, products can include quinones and other oxidized aromatic compounds.
Reduction Products: Aromatic amines are the primary products of reduction reactions.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives of Oil Red EGN.
類似化合物との比較
Oil Red EGN is compared with other similar compounds, such as:
Oil Red O: Another oil-soluble dye used for staining lipids, but with a different chemical structure and staining properties.
Sudan III and IV: These dyes are also used for lipid staining but have different solubility and staining characteristics.
Nile Red: A fluorescent dye used for staining lipids, offering the advantage of fluorescence microscopy.
Uniqueness: Oil Red EGN is unique due to its specific staining properties, making it particularly suitable for visualizing small triglyceride droplets. it is less effective for staining larger lipid droplets compared to other dyes like Oil Red O .
特性
IUPAC Name |
1-[[2,5-dimethyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c1-16-8-4-7-11-21(16)26-27-22-14-18(3)23(15-17(22)2)28-29-25-20-10-6-5-9-19(20)12-13-24(25)30/h4-15,30H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBKWAQSLYBVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(C=C(C(=C2)C)N=NC3=C(C=CC4=CC=CC=C43)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5050395 | |
| Record name | C.I. Solvent Red 26 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5050395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | C.I. Solvent Red 26 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16266 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4477-79-6 | |
| Record name | Solvent Red 26 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4477-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 26120 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004477796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oil Red EGN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenol, 1-[2-[2,5-dimethyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Red 26 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5050395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[[2,5-dimethyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Solvent Red 26 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR6F64FLX3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Solvent Red 26 difficult to use for determining biofuel content in gasoline using Liquid Scintillation Counting (LSC)?
A1: Solvent Red 26, a common fuel dye, interferes with the direct measurement of bioethanol content in gasoline using Liquid Scintillation Counting (LSC) []. This interference likely arises from the dye's chemical structure and its potential interaction with the scintillation process.
Q2: What alternative dye is suggested for determining biofuel content in gasoline using LSC and why?
A2: Research suggests Solvent Blue 35 as a more suitable alternative to Solvent Red 26 for LSC analysis []. The study demonstrated that Solvent Blue 35 exhibited less interference with the LSC measurement, allowing for more accurate determination of bioethanol content in gasoline samples.
Q3: How do fuel fraudsters remove Solvent Red 26 from dyed fuel?
A3: Fuel fraudsters employ various methods to remove Solvent Red 26, including passing the fuel through absorbent materials like activated carbon or washing it with acids or caustic soda []. These methods aim to eliminate or reduce the dye's presence, making it challenging to differentiate illicit fuel from legitimate sources.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B147663.png)
